molecular formula C18H18N2O2 B5828549 3-[(5,6-Dimethylbenzimidazol-1-yl)methyl]-4-methoxybenzaldehyde

3-[(5,6-Dimethylbenzimidazol-1-yl)methyl]-4-methoxybenzaldehyde

Cat. No.: B5828549
M. Wt: 294.3 g/mol
InChI Key: TUPZANBHCYESBT-UHFFFAOYSA-N
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Description

3-[(5,6-Dimethylbenzimidazol-1-yl)methyl]-4-methoxybenzaldehyde is a complex organic compound that features a benzimidazole ring fused with a benzene ring, with methyl groups positioned at specific carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5,6-Dimethylbenzimidazol-1-yl)methyl]-4-methoxybenzaldehyde typically involves the condensation of 5,6-dimethylbenzimidazole with 4-methoxybenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated systems can also enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(5,6-Dimethylbenzimidazol-1-yl)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(5,6-Dimethylbenzimidazol-1-yl)methyl]-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(5,6-Dimethylbenzimidazol-1-yl)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes, such as cell proliferation and apoptosis .

Properties

IUPAC Name

3-[(5,6-dimethylbenzimidazol-1-yl)methyl]-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-12-6-16-17(7-13(12)2)20(11-19-16)9-15-8-14(10-21)4-5-18(15)22-3/h4-8,10-11H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPZANBHCYESBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC3=C(C=CC(=C3)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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